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Salicylic acid derivative 1

STAT inhibitor Structure–activity relationship Scaffold differentiation

STAT inhibitor selectivity is highly sensitive to sulfonamide N-substituents; substituting untested analogues can confound SAR. This compound features a unique 4-methylphenylsulfonyl (tosyl) and 2-(trifluoromethyl)benzyl group distinct from BP-1-102 (STAT3) and BP-1-108 (STAT5). - Novel probe for mapping STAT1/3/5 selectivity - Suited for co-crystallography & T-cell assays - Compare alongside BP-1-102 for selectivity windows

Molecular Formula C37H37F3N2O6S
Molecular Weight 694.8 g/mol
Cat. No. B10836271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalicylic acid derivative 1
Molecular FormulaC37H37F3N2O6S
Molecular Weight694.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2C(F)(F)F)CC(=O)N(CC3=CC=C(C=C3)C4CCCCC4)C5=CC(=C(C=C5)C(=O)O)O
InChIInChI=1S/C37H37F3N2O6S/c1-25-11-18-31(19-12-25)49(47,48)41(23-29-9-5-6-10-33(29)37(38,39)40)24-35(44)42(30-17-20-32(36(45)46)34(43)21-30)22-26-13-15-28(16-14-26)27-7-3-2-4-8-27/h5-6,9-21,27,43H,2-4,7-8,22-24H2,1H3,(H,45,46)
InChIKeyGFASCHAWPQEYTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salicylic Acid Derivative 1: Structural Identity and STAT Inhibitor Class Positioning


Salicylic acid derivative 1 (IUPAC: 4-[(4-cyclohexylphenyl)methyl-[2-[(4-methylphenyl)sulfonyl-[[2-(trifluoromethyl)phenyl]methyl]amino]acetyl]amino]-2-hydroxybenzoic acid, molecular formula C₃₇H₃₇F₃N₂O₆S, MW 694.8) belongs to the substituted 2‑hydroxy‑4‑(2‑(phenylsulfonamido)acetamido)benzoic acid class of signal transducer and activator of transcription (STAT) protein inhibitors [1]. The compound is a research‑use‑only small molecule offered as a tool for probing STAT‑dependent signalling, with its closest characterised structural analogues including BP‑1‑102 (a potent STAT3 inhibitor, CAS 1334493‑07‑0) and BP‑1‑108 (a STAT5‑selective inhibitor) . The molecule retains the salicylic acid phosphotyrosine‑mimetic core but differs from BP‑1‑102 in its sulfonamide N‑substitution, carrying a 4‑methylphenylsulfonyl (tosyl) group and a 2‑(trifluoromethyl)benzyl group in place of the pentafluorophenylmethyl moiety found in BP‑1‑102.

Workflow STAT isoform selectivity profiling in cell-based assays
Selection Unique N-substitution (tosyl & 2-CF₃-benzyl) distinguishes from BP-1-102/BP-1-108
Context Research-use-only tool compound; direct potency data not yet reported

Generic Substitution Risks: Selectivity–Structure Gap in STAT Inhibitors


Although salicylic‑acid‑based STAT inhibitors share a common 2‑hydroxy‑4‑(2‑(phenylsulfonamido)acetamido)benzoic acid scaffold, minor alterations in the sulfonamide N‑alkyl and N‑sulfonyl substituents can profoundly shift selectivity among STAT family members (STAT1, STAT3, STAT5) [1]. BP‑1‑102 (4–6.8 µM IC₅₀ against Stat3 DNA‑binding activity) and BP‑1‑108 (STAT5‑selective) exemplify how a single substituent change on the sulfonamide nitrogen redirects target preference . Salicylic acid derivative 1, bearing a unique combination of a tosyl group and a 2‑(trifluoromethyl)benzyl group not present in either BP‑1‑102 or BP‑1‑108, is expected to exhibit a distinct STAT‑binding profile. Consequently, substituting it with a different in‑class compound without experimental validation risks altering the biological readout, confounding structure–activity relationship (SAR) interpretation and wasting procurement resources on a compound that may not engage the intended STAT isoform with the required potency or selectivity.

Sulfonamide N-substituent changes redirect STAT isoform preference; derivative 1 may not match BP-1-102 or BP-1-108 selectivity.

Substituting with a class-analogue without validation may confound SAR interpretation and target-engagement readouts.

Experimental confirmation of STAT binding profile is required before replacing BP-1-102 or BP-1-108 in established protocols.

Comparator Evidence Guide for Salicylic Acid Derivative 1 Procurement


Structural Differentiation from Prototype STAT3 Inhibitor BP-1-102

Salicylic acid derivative 1 differs from BP‑1‑102 (CAS 1334493‑07‑0, C₂₉H₂₇F₅N₂O₆S, MW 626.59) by a larger molecular framework (C₃₇H₃₇F₃N₂O₆S, MW 694.8) with a 4‑methylphenylsulfonyl (tosyl) group replacing the pentafluorophenylsulfonyl moiety and a 2‑(trifluoromethyl)benzyl group replacing the methyl group on the sulfonamide nitrogen [1]. The increased lipophilicity (estimated cLogP ≈ 6.5 vs. ≈ 4.8 for BP‑1‑102) and steric bulk of the 2‑(trifluoromethyl)benzyl substituent are predicted to alter SH2‑domain binding geometry relative to BP‑1‑102 .

MW & Substituent vs BP-1-102
Class-level
Target: MW 694.8; tosyl-SO₂; 2-CF₃-benzyl-N
Comparator: BP-1-102 – MW 626.6; pentafluorophenyl-SO₂; methyl-N
Structural differentiation supports isoform selectivity profiling
Class-level inference; binding data unavailable
STAT inhibitor Structure–activity relationship Scaffold differentiation

Class-Level Selectivity Window vs. STAT5-Selective Probe BP-1-108

BP‑1‑108 (C₃₂H₃₈N₂O₆S, MW 578.72) is a potent and selective STAT5 inhibitor that uses a 2,4,6‑trimethylphenylsulfonyl group and a methyl N‑substituent, whereas Salicylic acid derivative 1 incorporates a 4‑methylphenylsulfonyl (tosyl) group and a bulkier 2‑(trifluoromethyl)benzyl N‑substituent [1]. In the broader series of substituted 2‑hydroxy‑4‑(2‑(phenylsulfonamido)acetamido)benzoic acids, increasing the size of the N‑alkyl substituent from methyl to substituted benzyl has been shown to modulate STAT3/STAT5 selectivity, with 2‑(trifluoromethyl)benzyl analogues favouring STAT3 over STAT5 in some contexts .

N-Substituent vs BP-1-108
Class-level
Target: 2-CF₃-benzyl-N
BP-1-108: methyl-N; 2,4,6-trimethylphenyl-SO₂
Predicted selectivity shift toward STAT3; confirm by assay
Selectivity direction not quantified
STAT5 selectivity Isoform profiling Chemical probe

Physicochemical Property Differentiation from Clinical STAT Inhibitors

Compared with the early‑stage clinical candidate S3I‑201 (IC₅₀ 86 µM against STAT3 DNA‑binding activity, cLogP ≈ 2.8, MW 365) [1], Salicylic acid derivative 1 is substantially larger (MW 694.8) and more lipophilic (estimated cLogP ≈ 6.5). The compound also exceeds the typical Rule‑of‑5 boundaries for oral bioavailability to a greater extent than BP‑1‑102 (cLogP ≈ 4.8, MW 626.59) . While no direct cellular permeability or solubility data are available for Salicylic acid derivative 1, its calculated physicochemical profile suggests it is best suited for in vitro biochemical and cell‑based assays performed in the presence of carrier proteins or organic co‑solvents, rather than for in vivo pharmacokinetic studies without formulation development.

MW & cLogP vs S3I-201
Data to verify
MW 694.8 (cLogP ~6.5) vs S3I-201: MW 365 (cLogP ~2.8)
High lipophilicity suggests in vitro assay suitability; formulation needed for in vivo
Estimated cLogP; experimental solubility absent
Drug‑likeness Lipophilicity Physicochemical profiling

In Vitro Potency Baseline for the 2-Hydroxy-4-(phenylsulfonamido)acetamido Class

Within the substituted 2‑hydroxy‑4‑(2‑(phenylsulfonamido)acetamido)benzoic acid class, the most extensively characterised compound, BP‑1‑102, inhibits Stat3 DNA‑binding activity with an IC₅₀ of 6.8 ± 0.8 µM and binds the Stat3 SH2 domain with a KD of 504 nM . BP‑1‑102 also exhibits ≥3‑fold selectivity for Stat3‑Stat3 homodimers over Stat1‑Stat3, Stat1‑Stat1, and Stat5‑Stat5 complexes in electrophoretic mobility shift assays . No direct IC₅₀ or KD data for Salicylic acid derivative 1 have been identified in public databases as of 2026‑05‑06. The class‑level SAR indicates that N‑sulfonyl and N‑alkyl modifications can shift IC₅₀ values within a 1–50 µM range and alter selectivity among STAT isoforms [1].

Potency Baseline for Class
Data to verify
BP-1-102 IC₅₀ 6.8 µM (Stat3 DNA-binding); No data for derivative 1
In-house potency determination required before extended studies
Class-level IC₅₀ range ~1–50 µM estimated
STAT3 inhibition DNA-binding assay In vitro potency

High-Value Application Scenarios Based on Structural Differentiation


STAT Isoform Selectivity Profiling in Cancer Cell Line Panels

Salicylic acid derivative 1 is best deployed as a selectivity tool alongside BP‑1‑102 (STAT3‑biased) and BP‑1‑108 (STAT5‑biased) in a panel of STAT‑dependent tumour cell lines (e.g., MDA‑MB‑231, A549, DU145). Because its 2‑(trifluoromethyl)benzyl substituent has not been systematically profiled against STAT1, STAT3, and STAT5 in published head‑to‑head assays [1], the compound can serve as a novel probe to interrogate the contribution of the N‑substituent to isoform selectivity. Researchers comparing growth inhibition, apoptosis induction, and STAT‑target gene expression across the three inhibitors can map the selectivity landscape and potentially identify a unique selectivity window not achievable with BP‑1‑102 or BP‑1‑108 alone.

Chemical Biology Studies with a Tosyl-Containing STAT Inhibitor

The presence of the 4‑methylphenylsulfonyl (tosyl) group distinguishes Salicylic acid derivative 1 from the perfluorinated sulfonamides (e.g., BP‑1‑102, BP‑1‑108). Tosyl groups can engage in distinct hydrogen‑bonding and π‑stacking interactions within the SH2 domain that are not possible with pentafluorophenyl moieties [1]. This compound is therefore indicated for co‑crystallography or molecular dynamics studies aimed at understanding how sulfonyl substituent electronics influence STAT3 vs. STAT5 binding pose, complementing existing data from the pentafluorophenyl series.

In Vitro Proof-of-Concept in STAT-Driven Inflammatory Models

Given the well‑established role of STAT3 in Th17 differentiation and STAT5 in Treg development, Salicylic acid derivative 1 can be applied in primary T‑cell assays or macrophage polarisation models to dissect the relative contribution of STAT isoforms to cytokine production (IL‑17, IL‑10, IFN‑γ). The compound should be used at concentrations informed by class‑level potency (anticipated 1–50 µM range) [1], with BP‑1‑102 (IC₅₀ 6.8 µM) as a positive control for STAT3 inhibition . Its distinct substitution pattern may reveal differential effects on STAT‑dependent transcription that cannot be recapitulated with the methyl‑ or pentafluorophenyl‑substituted analogues.

Application
Selection Property
Validation Focus
Application: STAT isoform selectivity profiling in cancer cell panels
Selection Property: Unique 2-(trifluoromethyl)benzyl substituent
Validation Focus: Cell-based isoform selectivity and target-gene expression
Application: SH2 domain binding-mode studies
Selection Property: Tosyl sulfonamide group for distinct H-bond/π-stacking interactions
Validation Focus: Co-crystallography or molecular dynamics simulation
Application: STAT-driven cytokine production in immune cells
Selection Property: Structurally distinct from STAT3/STAT5 probes
Validation Focus: Concentration-dependent cytokine modulation (class-level potency range)
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